4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine
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Overview
Description
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine is a compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with a dimethoxyphenyl group and a methyl group, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4-methyl-2,2’-bipyridine.
Condensation Reaction: The key step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and 4-methyl-2,2’-bipyridine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bipyridine core allows for substitution reactions, where functional groups can be introduced using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds.
Scientific Research Applications
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and photophysical properties.
Pathways Involved: The interaction with metal ions can influence electron transfer processes, making it useful in applications like catalysis and electronic devices.
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: 3,5-Dimethoxy-4’-hydroxystilbene, known for its antioxidant properties.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with psychoactive properties.
Uniqueness
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine stands out due to its bipyridine core, which provides unique coordination chemistry properties, making it highly valuable in materials science and electronic applications.
Properties
CAS No. |
150701-11-4 |
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Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[4-[2-(2,5-dimethoxyphenyl)ethenyl]pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-10-22-19(12-15)20-13-16(9-11-23-20)4-5-17-14-18(24-2)6-7-21(17)25-3/h4-14H,1-3H3 |
InChI Key |
DEVQFGNAPQUGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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